molecular formula C6H12O2 B3010644 3-Ethoxycyclobutan-1-ol CAS No. 59138-92-0

3-Ethoxycyclobutan-1-ol

Cat. No. B3010644
CAS RN: 59138-92-0
M. Wt: 116.16
InChI Key: QZQDATNTJZMTMH-IZLXSQMJSA-N
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Description

3-Ethoxycyclobutan-1-ol is a chemical compound that is part of a broader class of organic molecules known as cyclobutanols. These compounds are characterized by a four-membered cyclobutane ring and are of interest in organic synthesis due to their potential as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related cyclobutanol derivatives has been explored in various studies. For instance, a photochemical route has been developed to synthesize hydroxy derivatives of cyclobutane amino acids, which involves a highly endo-selective [2 + 2]-photocycloaddition reaction followed by a series of transformations including ring opening and Hofmann rearrangement . Another method for preparing α-methylene-γ-butyrolactones utilizes 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone, which upon reaction with Grignard reagents or aryllithium, followed by a series of reductions and treatments, yields the desired lactones .

Molecular Structure Analysis

The molecular structure of cyclobutanols like this compound is characterized by the presence of a strained four-membered ring. This strain can influence the reactivity of the molecule, making it a versatile intermediate in organic synthesis. The stereochemistry of such compounds is also of interest, as demonstrated by the reassignment of stereochemistry in 3-ethoxy-2-methyl-2-vinylcyclobutanones, where NOE difference experiments confirmed the relative stereochemistry .

Chemical Reactions Analysis

Cyclobutanones, including those with ethoxy substituents, are known to participate in various chemical reactions. For example, they can undergo formal [4 + 2] cycloaddition reactions with allylsilanes catalyzed by tin(IV) chloride to yield cyclohexanones . They also react with pyridines and quinolines to form cycloadducts under the catalysis of Me3SiOTf . Additionally, 3-alkyloxycyclobutanones can form zwitterionic intermediates under Lewis acid catalysis and participate in annulations and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the cyclobutane ring's strain and the substituents attached to it. This strain can lead to unique reactivity patterns, such as the smooth thermal ring-expansion observed in 2-ethoxycarbonyl-1-silacyclobutanes . The ethoxy group in this compound is likely to affect its solubility and boiling point, although specific data on these properties are not provided in the papers.

Scientific Research Applications

1. Synthesis of Cyclobutane and Cyclopropane Derivatives

Yao and Shi (2007) described the reaction of Arylmethylenecyclopropanes with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol under mild conditions, catalyzed by Lewis acid, leading to functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This reaction demonstrates the potential of 3-ethoxycyclobutan-1-ol derivatives in synthesizing complex organic compounds (Yao & Shi, 2007).

2. Formation of Highly Oxygenated Cyclohexanone Derivatives

Matsuo et al. (2009) showed that 3-Ethoxycyclobutanones can react with silyl enol ethers to form 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives using ethylaluminum dichloride as a Lewis acid. This method offers a stereoselective approach to preparing highly oxygenated cyclohexanone derivatives, highlighting the versatility of this compound in organic synthesis (Matsuo, Negishi, & Ishibashi, 2009).

3. Synthesis of 1-Silacyclobutanes

Maas and Bender (2000) reported the synthesis of 2-Ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion of carbenes, generated photochemically from α-(di-tert-butylsilyl)-α-diazoacetates. These compounds underwent smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes, demonstrating the application of this compound in synthesizing silacyclobutanes (Maas & Bender, 2000).

4. Antimicrobial Activity of Schiff Base Ligands

Cukurovalı et al. (2002) and Yilmaz & Cukurovalı (2003) studied Schiff base ligands containing cyclobutane and thiazole rings, which showed antimicrobial activities against various microorganisms. This research highlights the potential biomedical applications of compounds related to this compound (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002) and (Yilmaz & Cukurovalı, 2003).

5. Cycloaddition Reactions

Onnagawa et al. (2016) and Matsuo et al. (2009) explored cycloaddition reactions involving 3-ethoxycyclobutanones. These studies illustrate the utility of this compound in forming complex molecular structures through cycloaddition, contributing to the development of new synthetic methodologies (Onnagawa, Shima, Yoshimura, & Matsuo, 2016) and (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

properties

IUPAC Name

3-ethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDATNTJZMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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